molecular formula C11H20O B12699692 3-tert-Pentylcyclohexanone CAS No. 171860-70-1

3-tert-Pentylcyclohexanone

Cat. No.: B12699692
CAS No.: 171860-70-1
M. Wt: 168.28 g/mol
InChI Key: HBOKXJVRTSPEQP-UHFFFAOYSA-N
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Description

3-tert-Pentylcyclohexanone is an organic compound with the molecular formula C11H20O. It is a cyclohexanone derivative where a tert-pentyl group is attached to the third carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-tert-Pentylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with tert-pentyl halides in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent side reactions and maximize yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps like distillation and purification to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-tert-Pentylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-tert-Pentylcyclohexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-Pentylcyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The tert-pentyl group can influence the compound’s reactivity and binding affinity to these enzymes, thereby modulating its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Pentylcyclohexanone
  • Cyclohexanone
  • 4-tert-Butylcyclohexanone

Uniqueness

3-tert-Pentylcyclohexanone is unique due to the position of the tert-pentyl group on the cyclohexane ring. This structural feature can significantly influence its chemical reactivity and physical properties compared to other similar compounds. For example, the tert-pentyl group can provide steric hindrance, affecting the compound’s ability to undergo certain reactions .

Properties

CAS No.

171860-70-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-(2-methylbutan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C11H20O/c1-4-11(2,3)9-6-5-7-10(12)8-9/h9H,4-8H2,1-3H3

InChI Key

HBOKXJVRTSPEQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCCC(=O)C1

Origin of Product

United States

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